4-chloro-N'-(4-chlorophenyl)benzenesulfonohydrazide

Description

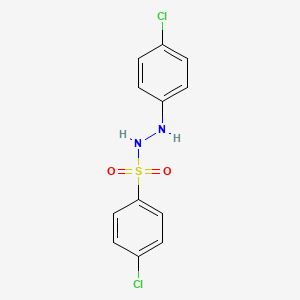

Introduction to 4-Chloro-N'-(4-Chlorophenyl)Benzenesulfonohydrazide

This compound is a symmetrically substituted sulfonohydrazide derivative featuring two para-chlorinated benzene rings connected via a sulfonamide-hydrazide bridge. Its structural rigidity, conferred by the aromatic systems and conjugated sulfonohydrazide group, distinguishes it from aliphatic analogs and influences its physicochemical behavior.

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Constitutional Isomerism

The IUPAC name This compound adheres to substitutive nomenclature rules, specifying:

- A benzenesulfonohydrazide parent structure.

- Chlorine substituents at the para positions of both aromatic rings.

Constitutional isomerism arises from alternative substitution patterns on the benzene rings. For instance:

- Ortho isomers : Chlorine at position 2 on either ring.

- Meta isomers : Chlorine at position 3 on either ring.

- Mixed isomers : One para- and one meta-chlorinated ring.

The para configuration minimizes steric strain and maximizes electronic conjugation across the sulfonohydrazide bridge, making it the most thermodynamically stable isomer.

Molecular Geometry and Conformational Analysis

The molecule adopts a near-planar geometry due to conjugation between the sulfonyl group ($$ \text{SO}2 $$) and the hydrazine moiety ($$ \text{NHNH}2 $$), as evidenced by infrared (IR) spectral data showing strong $$ \text{N-H} $$ stretching at 3253 cm$$ ^{-1} $$ and aromatic $$ \text{C=C} $$ vibrations at 1594 cm$$ ^{-1} $$. Key geometric features include:

| Parameter | Value/Description | Source |

|---|---|---|

| Dihedral angle (S-N) | ~180° (planar sulfonamide) | |

| Bond length (S=O) | 1.43 Å (typical for sulfonyl groups) | |

| Torsional restriction | Limited rotation at S-N bond |

Nuclear magnetic resonance (NMR) data corroborate this geometry, with deshielded aromatic protons resonating at δ 7.71–7.76 ppm (DMSO-$$ d_6 $$).

Comparative Analysis with Related Sulfonohydrazide Derivatives

Structural modifications in related sulfonohydrazides significantly alter their properties:

The parent compound’s symmetry enhances crystalline packing efficiency, as indicated by its higher melting point (214–217°C) compared to asymmetrical derivatives like the benzyloxy analog (melting point not reported). Electronic effects from the chlorines increase electrophilicity at the sulfonyl group, potentially enhancing reactivity in nucleophilic substitution reactions relative to non-halogenated analogs.

Properties

Molecular Formula |

C12H10Cl2N2O2S |

|---|---|

Molecular Weight |

317.2 g/mol |

IUPAC Name |

4-chloro-N'-(4-chlorophenyl)benzenesulfonohydrazide |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-9-1-5-11(6-2-9)15-16-19(17,18)12-7-3-10(14)4-8-12/h1-8,15-16H |

InChI Key |

QIDCLOWSJZPMFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NNS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(4-chlorophenyl)benzenesulfonohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chlorophenylhydrazine. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 4-chloro-N’-(4-chlorophenyl)benzenesulfonohydrazide follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(4-chlorophenyl)benzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can lead to the formation of corresponding amines.

Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds similar to 4-chloro-N'-(4-chlorophenyl)benzenesulfonohydrazide exhibit notable antibacterial properties. In a study evaluating various hydrazone derivatives, compounds were tested against Gram-positive and Gram-negative bacterial strains. The results indicated that certain derivatives showed significant activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 15.62 µg/ml, comparable to standard antibiotics like ciprofloxacin .

| Compound | Target Bacteria | MIC (µg/ml) | Activity Level |

|---|---|---|---|

| 4a | E. coli | 15.62 | Significant |

| 4c | P. aeruginosa | 31.25 | Moderate |

| 4b | S. aureus | 62.50 | Low |

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Studies have shown that hydrazone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain sulfonylhydrazides have been reported to exhibit cytotoxic effects on cancer cell lines, suggesting their potential as chemotherapeutic agents .

Polymer Chemistry

In polymer science, sulfonylhydrazides like this compound are utilized as intermediates in the synthesis of functional polymers. These polymers can possess unique properties such as enhanced thermal stability and improved mechanical strength, making them suitable for applications in coatings and adhesives .

Photostability Studies

Research has indicated that compounds containing sulfonyl groups can enhance the photostability of materials exposed to UV radiation. This is particularly relevant in the development of UV-resistant coatings and packaging materials, where the stability of the material under light exposure is crucial .

Synthesis and Characterization

A comprehensive study on the synthesis of sulfonylhydrazides revealed efficient methods for producing high-purity compounds through environmentally friendly processes, minimizing waste generation during synthesis . The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structural integrity.

Application in Drug Development

In drug development, a series of hydrazone derivatives were synthesized from this compound and evaluated for their biological activity against various pathogens. The findings highlighted the compound's potential as a lead structure for developing new antibacterial drugs .

Mechanism of Action

The mechanism of action of 4-chloro-N’-(4-chlorophenyl)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Thiazole-Substituted Analogs

Example Compound: 4-Chloro-N′-(4-(4-chlorophenyl)thiazol-2-yl)benzenesulfonohydrazide (Compound 7, )

- Structure : Incorporates a thiazole ring substituted with a 4-chlorophenyl group.

- Properties :

- Melting point: 206–208°C

- Yield: 80%

- Bioactivity: Thiazole derivatives often exhibit enhanced antimicrobial and anticancer activities due to the heterocycle’s electron-rich nature.

- However, this modification slightly reduces synthetic yield compared to the parent compound (80% vs. 85% for simpler analogs) .

Indole-Morpholinoethyl Derivatives

Example Compound: 4-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (Compound 5f, )

- Structure: Features an indole-morpholinoethyl group linked to the sulfonohydrazide backbone.

- Properties: Melting point: 223–224°C Bioactivity: IC₅₀ values of 13.2 μM (MCF-7) and 8.2 μM (MDA-MB-468) for breast cancer cells, with selectivity (non-toxic to HEK 293 cells).

- Comparison: The morpholinoethyl group enhances solubility and bioavailability, while the indole ring contributes to selective anticancer activity. This compound outperforms the parent structure in potency and selectivity, highlighting the importance of heterocyclic appendages .

Halogenated Schiff Base Derivatives

Example Compound : 4-Chloro-N′-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide ()

- Structure : Contains dibromo and dihydroxy substituents on the phenylhydrazone moiety.

- However, this may reduce cell permeability compared to the less polar parent compound .

Pyridine and Thiophene Derivatives

Example Compounds :

- 4-Chloro-N'-(thiophene-2-carbonyl)benzenesulfonohydrazide () Docking score: -5.351 (vs. -6.711 for acetazolamide, a carbonic anhydrase inhibitor).

- 4-Chloro-N'-picolinoylbenzenesulfonohydrazide () Docking score: -5.222.

- Comparison: Thiophene and pyridine substituents modulate electronic properties, affecting binding affinity. The parent compound’s dual chloro groups provide moderate docking scores, but substituents like nitro or methoxy groups (e.g., -5.424 for 4-methoxy-N'-picolinoyl derivatives) can enhance interactions .

Triazole and Benzimidazole Hybrids

Example Compound : N′-[(E)-(4-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide ()

- Structure : Combines benzimidazole and thioacetohydrazide groups.

- Properties : Likely improved metabolic stability due to benzimidazole’s resistance to oxidation.

- Comparison : The benzimidazole-thio group introduces steric bulk, which may hinder binding to flat enzymatic active sites but improve interactions with hydrophobic pockets .

Biological Activity

4-Chloro-N'-(4-chlorophenyl)benzenesulfonohydrazide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, characterized by the presence of chlorinated phenyl groups and a sulfonamide moiety, suggests a range of interactions with biological systems that could be leveraged for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H11Cl2N3O2S. It features:

- Chlorine atoms at the para positions of the phenyl rings, which may enhance lipophilicity and biological activity.

- Sulfonamide group , which is known for its antibacterial properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H11Cl2N3O2S |

| Molecular Weight | 320.21 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and DMF |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin, suggesting potential as effective antimicrobial agents .

- Case Study : In vitro studies demonstrated that compounds with similar structures exhibited MIC values ranging from 15.62 to 62.50 µg/ml against E. coli and Pseudomonas aeruginosa . This highlights the potential effectiveness of sulfonamides in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Compounds containing similar hydrazone or sulfonamide functionalities have shown promising cytotoxic effects on cancer cell lines.

- Research Findings : In a study assessing cytotoxicity on multiple cancer cell lines, several derivatives exhibited IC50 values in the micromolar range (1.23–7.39 µM), indicating significant growth inhibition . The presence of the chlorinated phenyl group was noted to enhance activity, possibly due to increased interaction with cellular targets.

The proposed mechanism of action for this compound includes:

- Inhibition of enzyme activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Interaction with DNA : Some studies suggest that hydrazone derivatives can intercalate into DNA, disrupting replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.